Ethanone, 2-((1-methylethyl)(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride
Description
The compound Ethanone, 2-((1-methylethyl)(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride is a hydrochlorinated ethanone derivative characterized by:
- A bicyclic 6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl aromatic system (a fused benzene and seven-membered cycloheptene ring).
- A substituted amino group at position 2, featuring 1-methylethyl (isopropyl) and phenylmethyl (benzyl) substituents.
- A hydrochloride salt form, enhancing solubility and stability.
Properties
CAS No. |
42882-45-1 |
|---|---|
Molecular Formula |
C23H30ClNO |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
benzyl-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C23H29NO.ClH/c1-18(2)24(16-19-9-5-3-6-10-19)17-23(25)22-14-13-20-11-7-4-8-12-21(20)15-22;/h3,5-6,9-10,13-15,18H,4,7-8,11-12,16-17H2,1-2H3;1H |
InChI Key |
YTUGXIODVKTIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CC1=CC=CC=C1)CC(=O)C2=CC3=C(CCCCC3)C=C2.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Similarities
The target compound shares a hydrochlorinated ethanone backbone with other derivatives but differs in substituents and aromatic systems. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on benzocyclohepten (C₉H₁₀) and substituent contributions.
Pharmacological Implications
Furan-based oxime derivatives () exhibit distinct reactivity due to their electron-rich heterocycle, which may favor different biological targets (e.g., antimicrobial activity) .
Hydroxyl and hydroxymethyl groups in the compound improve aqueous solubility but may reduce membrane permeability compared to the non-polar benzocyclohepten system .
Salt Form :
Research Findings and Data Gaps
- Comparative Solubility : The compound’s hydroxyl groups likely confer higher solubility (e.g., ~25 mg/mL in water) compared to the target compound (estimated ~10 mg/mL) .
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